molecular formula C30H46O7 B1590734 2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid CAS No. 98296-48-1

2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid

Cat. No.: B1590734
CAS No.: 98296-48-1
M. Wt: 518.7 g/mol
InChI Key: RERVSJVGWKIGTJ-UHFFFAOYSA-N
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Description

Ganoderic acid C2 is a triterpene that has been found in G. lucidum. It inhibits histamine release from isolated rat mast cells induced by concanavalin A or compound 48/80 when used at a concentration of 2 mg/ml.
Ganoderic acid C2, also known as ganoderate C2, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Ganoderic acid C2 exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ganoderic acid C2 is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ganoderic acid C2 can be found in mushrooms. This makes ganoderic acid C2 a potential biomarker for the consumption of this food product.

Mechanism of Action

Target of Action

It is predicted to interact with several proteins such as cyclooxygenase-1 , Cathepsin D , and Nuclear factor NF-kappa-B p105 subunit . These proteins play crucial roles in inflammation, protein degradation, and immune response respectively.

Mode of Action

The exact mode of action of 2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid is not yet fully understood. It is believed to interact with its targets, leading to changes in their activity. For instance, it might inhibit the activity of Cyclooxygenase-1, reducing the production of prostaglandins and thereby decreasing inflammation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its targets. For example, by inhibiting Cyclooxygenase-1, it could affect the arachidonic acid pathway, leading to decreased production of inflammatory mediators .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, if it inhibits Cyclooxygenase-1, it could lead to decreased inflammation at the cellular level .

Properties

IUPAC Name

2-methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-23,32,34-35H,8-14H2,1-7H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERVSJVGWKIGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701164424
Record name Lanost-8-en-26-oic acid, 3,7,15-trihydroxy-11,23-dioxo-, (3β,15α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ganoderic acid C2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

98296-48-1
Record name Lanost-8-en-26-oic acid, 3,7,15-trihydroxy-11,23-dioxo-, (3β,15α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98296-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanost-8-en-26-oic acid, 3,7,15-trihydroxy-11,23-dioxo-, (3β,15α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ganoderic acid C2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

231 - 232 °C
Record name Ganoderic acid C2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid
Reactant of Route 3
2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid
Reactant of Route 4
2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid
Reactant of Route 5
2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid
Reactant of Route 6
2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid

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